trans-miyabenol C
Overview
Description
Trans-miyabenol C is a stilbenoid, specifically a trimer of resveratrol. It is a naturally occurring compound found in various plants, including Vitis vinifera (grape), Foeniculi fructus (fruit of Foeniculum vulgare), and Caragana sinica . This compound has garnered interest due to its potential biological activities, including protein kinase C inhibition and antioxidant properties .
Mechanism of Action
Target of Action
Trans-Miyabenol C primarily targets Protein Kinase C (PKC) and Cathepsin L . PKC is a family of protein kinase enzymes involved in controlling the function of other proteins through phosphorylation. Cathepsin L is a protease involved in protein degradation, and it plays a crucial role in the entry of SARS-CoV-2 into host cells .
Mode of Action
This compound acts as an inhibitor of PKC . By inhibiting PKC, it can modulate various cellular responses, including cell growth and differentiation. Additionally, it specifically inhibits SARS-CoV-2 entry by targeting host protease Cathepsin L .
Biochemical Pathways
This compound affects the PKC signaling pathway and the protease activity of Cathepsin L . By inhibiting PKC, it can influence various downstream effects related to cell growth and differentiation. The inhibition of Cathepsin L disrupts the entry of SARS-CoV-2 into host cells .
Pharmacokinetics
It’s known that the compound is a natural resveratrol trimer Resveratrol and its derivatives generally have low bioavailability due to rapid metabolism and elimination
Result of Action
This compound has been found to have antineoplastic properties, indicating its potential in preventing the proliferation of neoplasms . It also acts as an apoptosis inducer, promoting programmed cell death . Furthermore, it has been shown to inhibit the entry of SARS-CoV-2 into host cells .
Biochemical Analysis
Biochemical Properties
Miyabenol C interacts with various biomolecules, particularly enzymes. It has been reported to inhibit β-secretase activity , an enzyme involved in the generation of amyloid-β peptide (Aβ) from amyloid-β precursor protein (APP) . This interaction is significant as Aβ accumulation in the brain is a primary cause of Alzheimer’s disease .
Cellular Effects
Miyabenol C has been found to markedly reduce Aβ and sAPPβ levels in both cell cultures and the brain of Alzheimer’s disease model mice . This suggests that Miyabenol C can influence cell function by modulating cell signaling pathways related to Aβ production .
Molecular Mechanism
The molecular mechanism of Miyabenol C involves its interaction with β-secretase. Although Miyabenol C does not alter the protein levels of β-secretase (BACE1), it can inhibit both in vitro and in vivo β-secretase activity . This leads to a reduction in Aβ and sAPPβ levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-miyabenol C can be synthesized through the cyclotrimerization of resveratrol. This process involves the formation of a benzofuran-derived stilbenoid structure . The reaction conditions typically require a catalyst and specific temperature controls to ensure the correct formation of the trimer.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the extraction of this compound from natural sources such as grape leaves and stems is a common approach. Advanced techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Trans-miyabenol C undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to act as an antioxidant, opposing oxidation reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed: The major products formed from reactions involving this compound include various derivatives that retain the core stilbenoid structure. These derivatives often exhibit enhanced or modified biological activities .
Scientific Research Applications
Trans-miyabenol C has a wide range of scientific research applications:
Comparison with Similar Compounds
Trans-miyabenol C is compared with other resveratrol trimers and related stilbenoids:
Cis-Miyabenol C: Both cis and trans isomers of miyabenol C are resveratrol trimers.
Ampelopsin H: This compound is another resveratrol derivative with potential anti-inflammatory and anticancer properties.
This compound stands out due to its specific inhibition of protein kinase C and β-secretase, making it a unique candidate for research in neurodegenerative diseases and cancer .
Biological Activity
Trans-miyabenol C is a naturally occurring stilbenoid, specifically a trimer of resveratrol, found in various plants such as Vitis vinifera (grape) and Foeniculum vulgare (fennel). This compound has garnered attention due to its diverse biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Targets and Pathways
This compound primarily interacts with:
- Protein Kinase C (PKC) : Acts as an inhibitor, affecting cell signaling pathways.
- Cathepsin L : Implicated in various cellular processes including apoptosis and protein degradation.
The compound's inhibitory action on PKC suggests a potential role in modulating cellular responses to growth factors and hormones, while its interaction with Cathepsin L indicates a possible influence on proteolytic processes within cells.
Antineoplastic Properties
This compound has shown significant antineoplastic effects. It inhibits β-secretase activity, which is crucial in the production of amyloid-beta (Aβ) peptides linked to Alzheimer’s disease. Research indicates that treatment with this compound leads to:
- Reduction of Aβ levels : In both cell cultures and animal models, it effectively lowers soluble toxic Aβ42 and Aβ40 levels without affecting insoluble forms .
- Cell Viability : Studies demonstrate that at lower concentrations (5–20 μM), this compound does not exhibit cytotoxicity, while higher doses can lead to dose-dependent cytotoxic effects .
Case Studies
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Alzheimer's Disease Model : In a study involving 12-month-old transgenic APP/PS1 mice, intracerebroventricular injections of this compound (0.6 μg/g) resulted in significant reductions in soluble β-fragment levels of amyloid precursor protein and Aβ levels in the cortex and hippocampus .
Treatment Aβ42 Reduction Aβ40 Reduction Control Baseline Baseline Miyabenol C (0.6 μg/g) Significant Significant - Cytotoxicity Assessment : N2a695 neuroblastoma cells treated with varying concentrations of this compound showed decreased levels of Aβ40 and Aβ42 in a dose-dependent manner without cytotoxic effects at lower concentrations .
Inhibition of β-Secretase Activity
This compound has been identified as a prominent β-secretase inhibitor, making it a candidate for drug development targeting Alzheimer's disease. The compound does not alter levels of β-secretase protein but effectively inhibits its activity both in vitro and in vivo. This selective inhibition is crucial for therapeutic applications aimed at reducing amyloid plaque formation .
Antioxidant Properties
In addition to its neuroprotective effects, this compound exhibits antioxidant properties that may contribute to its protective role against oxidative stress-related damage in cells. This characteristic is beneficial not only in neurodegenerative conditions but also in broader contexts such as food preservation and cosmetic formulations.
Properties
IUPAC Name |
5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H/b4-1+/t38-,40+,41+,42-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFYYCKIHVEWHX-YOBICRQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6[C@H]([C@@H](OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109605-83-6 | |
Record name | Miyabenol C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109605-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miyabenol C, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIYABENOL C, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78H44UGJ85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Miyabenol C has been identified as a prominent β-secretase (BACE1) inhibitor. [] It does not affect the protein levels of BACE1 itself, but directly inhibits its enzymatic activity both in vitro and in vivo. [] This inhibition leads to a reduction in the production of amyloid-β peptide (Aβ) and sAPPβ, key components in the pathogenesis of Alzheimer's disease. []
A: Miyabenol C also exhibits antagonistic activity against the 5-HT₆ receptor (5-HT₆R). [] While the exact mechanism of action is not fully elucidated, it has been shown to inhibit 5-HT₆R-mediated activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2). [] Notably, it does not show significant effects on other neurotransmitter receptors like 5-HT₄, 5-HT₇, or muscarinic acetylcholine M1 (M(1)) receptors, suggesting selectivity for 5-HT₆R. []
ANone: The available research primarily focuses on the biological activity of Miyabenol C, with limited information regarding its material compatibility and stability under various conditions. Further investigations are needed to assess its suitability for different applications and formulations.
A: The research provided does not describe any catalytic properties of Miyabenol C. Its activity is primarily centered around inhibiting specific enzymes like BACE1 and 5-HT₆R. [, ]
ANone: The research provided does not offer detailed insights into the stability of Miyabenol C under different conditions or specific formulation strategies employed. Further research is required to understand its stability profile and develop optimal formulations for enhanced solubility, bioavailability, and therapeutic efficacy.
ANone: The research primarily focuses on the discovery and biological evaluation of Miyabenol C. Information regarding SHE regulations, compliance, risk minimization, and responsible practices is not covered in these studies. As with any novel compound being considered for pharmaceutical development, comprehensive safety and toxicological assessments are essential to ensure its safe and responsible use.
ANone: The provided research focuses mainly on the in vitro activity of Miyabenol C. Further investigations are needed to elucidate its PK/PD profile, including ADME properties, in vivo efficacy, and potential therapeutic window.
A: The first report of Miyabenol C emerged in 1989, identified as a novel resveratrol trimer isolated from the Japanese sedge Carex fedia Nees var. miyabei (Franchet) T. Koyama. [] Since then, it has been found in various plant species, including Vitis species, Foeniculum vulgare, and Caragana sinica. Research initially focused on its antimicrobial properties, but its discovery in Vitis species, known for their rich stilbenoid content, sparked interest in its potential health benefits.
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